

Application Notes and Protocols for CAL-130 Racemate in Murine Models

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Compound of Interest		
Compound Name:	CAL-130 Racemate	
Cat. No.:	B1600120	Get Quote

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Introduction

CAL-130 is a potent and selective dual inhibitor of the p110 δ and p110 γ isoforms of phosphoinositide 3-kinase (PI3K).[1][2][3] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is frequently implicated in various cancers.[4][5] CAL-130's targeted inhibition of the delta and gamma isoforms, which are primarily expressed in hematopoietic cells, makes it a promising candidate for the treatment of hematological malignancies such as T-cell acute lymphoblastic leukemia (T-ALL).[1][3] **CAL-130 Racemate** is the racemic mixture of CAL-130 and is also recognized as a PI3K δ inhibitor.[3] These application notes provide a detailed overview of the dosage and administration of **CAL-130 racemate** in mice, based on preclinical studies.

Data Presentation

In Vitro Potency of CAL-130

PI3K Isoform IC50 (nM)	
p110δ 1.3[2]	
p110y 6.1	
p110α 115	
p110β 56[2]	



In Vivo Dosage and Administration in a T-ALL Mouse

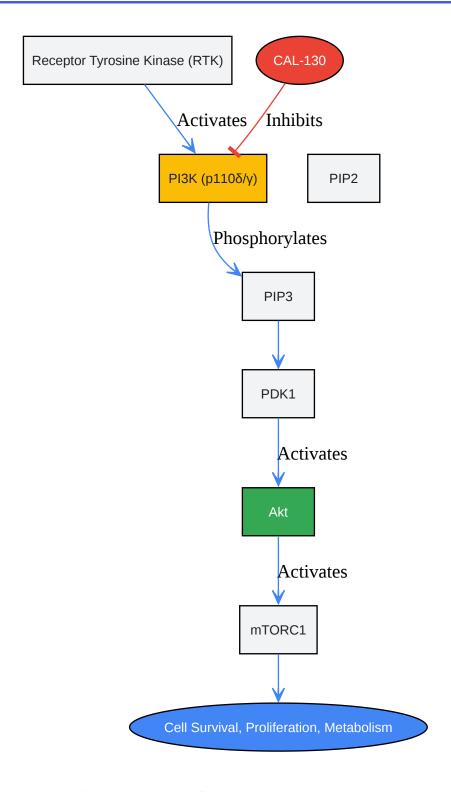
Model

Parameter	Details	Reference
Mouse Model	Lck/Ptenfl/fl mice with established T-cell acute lymphoblastic leukemia (T- ALL)	[3]
Compound	CAL-130	[3]
Dosage	10 mg/kg	[1][3]
Route of Administration	Oral	[1][3]
Dosing Schedule	Every 8 hours	[3]
Treatment Duration	7 days	[3]
Observed Efficacy	Significantly extended median survival to 45 days compared to 7.5 days in the control group.	[3]

Signaling Pathway

The following diagram illustrates the mechanism of action of CAL-130 in the context of the PI3K/Akt/mTOR signaling pathway. CAL-130 selectively inhibits the p110 δ and p110 γ isoforms of PI3K, thereby blocking the downstream signaling cascade that promotes cell survival and proliferation.





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Caption: CAL-130 inhibits PI3K p110 δ/γ , blocking downstream signaling.

Experimental Protocols



Preparation and Administration of CAL-130 for Oral Gavage in Mice

This protocol is based on the methodology used in preclinical studies of CAL-130 in a T-ALL mouse model.[3]

Materials:

- CAL-130 Racemate powder
- Vehicle (e.g., 0.5% methylcellulose or other appropriate vehicle)
- Balance
- Spatula
- Vortex mixer
- Sonicator (optional)
- Animal feeding needles (gavage needles), appropriate size for mice
- Syringes (1 mL)
- Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

- Animal Acclimatization: House mice in a controlled environment for at least one week to allow for acclimatization before the start of the experiment.
- Dosage Calculation:
 - Determine the required dose of CAL-130 per mouse (e.g., 10 mg/kg).
 - Weigh each mouse to calculate the exact amount of drug to be administered.



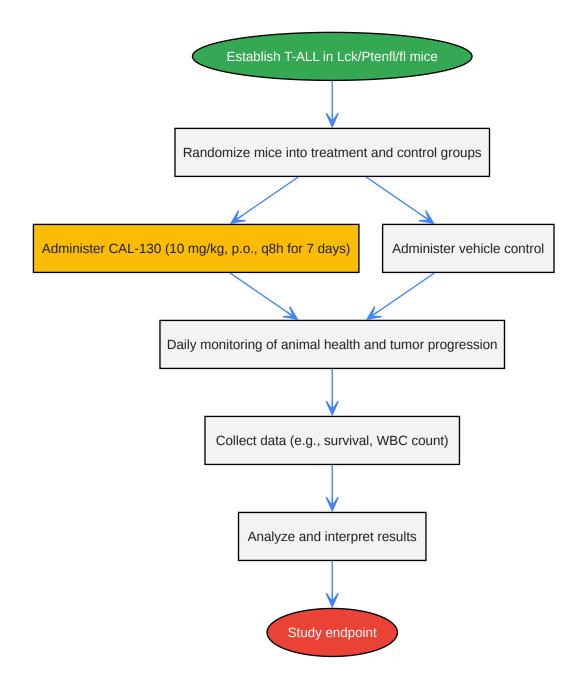
- Calculate the total amount of CAL-130 needed for the entire study, including a slight overage to account for any loss during preparation.
- Formulation Preparation:
 - Accurately weigh the calculated amount of CAL-130 powder.
 - Prepare the desired volume of the vehicle.
 - Gradually add the CAL-130 powder to the vehicle while vortexing to ensure a homogenous suspension.
 - If necessary, use a sonicator to aid in the dispersion of the compound.
 - The final concentration of the formulation should be such that the required dose can be administered in a reasonable volume for a mouse (typically 0.1-0.2 mL).
- Oral Administration (Gavage):
 - Gently restrain the mouse.
 - Measure the correct volume of the CAL-130 suspension into a 1 mL syringe fitted with an appropriately sized gavage needle.
 - Carefully insert the gavage needle into the mouse's esophagus and slowly administer the suspension into the stomach.
 - Monitor the mouse for any signs of distress during and after the procedure.
- Dosing Schedule:
 - For the T-ALL model, administer the calculated dose orally every 8 hours for a total of 7 days.[3]
 - The dosing schedule may need to be adjusted based on the specific experimental design and mouse model.
- Monitoring:



- Observe the animals daily for any signs of toxicity, such as weight loss, changes in behavior, or altered food and water intake.
- For efficacy studies, monitor relevant parameters such as tumor size, white blood cell count, or survival.[3]

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines a typical workflow for an in vivo efficacy study of CAL-130 in a mouse model of T-ALL.





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